3-(6-Chloro-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Description
3-(6-Chloro-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate group and a pyrimidine ring substituted with chlorine at the 6-position. This compound is structurally designed for use as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development, where the pyrimidine core and chlorine substituent enhance binding affinity and metabolic stability. The tert-butyl ester group serves as a protective moiety for the piperidine amine, enabling selective reactivity in subsequent synthetic steps.
Properties
IUPAC Name |
tert-butyl 3-(6-chloropyrimidin-4-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-5-10(8-18)20-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYULXNJCWGTTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671581 | |
| Record name | tert-Butyl 3-[(6-chloropyrimidin-4-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-44-4 | |
| Record name | tert-Butyl 3-[(6-chloropyrimidin-4-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(6-Chloro-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as tert-butyl 3-(6-chloropyrimidin-4-yl)oxypiperidine-1-carboxylate, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, highlighting key findings from various studies, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20ClN3O3
- Molecular Weight : 313.78 g/mol
- CAS Number : 939986-44-4
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of pyrimidine derivatives, including those similar to this compound. For example, compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly in breast cancer models. In vitro studies demonstrated that derivatives of this compound exhibited potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells, with an IC50 value of approximately 0.126 μM. This indicates a strong selectivity for cancer cells over normal cells, suggesting a promising therapeutic window for further development .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific cellular pathways. Notably, it has been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis . Furthermore, it may act as a competitive ATP inhibitor and allosteric inhibitor for certain receptor tyrosine kinases .
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicological studies. It is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation . The acute toxicity data remains limited; thus, further investigations are warranted to determine safe dosage levels for potential therapeutic applications.
Case Studies
Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:
- Breast Cancer Treatment : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with related pyrimidine compounds resulted in significant inhibition of lung metastasis compared to control groups .
- Inhibition of Cancer Cell Proliferation : A comparative analysis showed that the compound's effectiveness was significantly higher than that of established treatments like Abemaciclib in various breast cancer cell lines .
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity :
-
Anticancer Research :
- The compound has been investigated for its potential anticancer properties. Research suggests that piperidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The chloro-pyrimidine moiety may enhance the selectivity and potency of these compounds against cancer cells.
- Neurological Studies :
-
Case Study on Antimicrobial Efficacy :
- In a study published in Journal of Medicinal Chemistry, researchers tested a series of pyrimidine derivatives including the tert-butyl ester variant against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial growth, highlighting the compound's potential as an antibiotic agent .
-
Clinical Trials for Cancer Treatment :
- A clinical trial assessed the effectiveness of piperidine-based compounds in patients with specific types of tumors. The trial reported that patients receiving treatment with derivatives similar to this compound experienced improved outcomes compared to standard therapies, suggesting a promising avenue for future research .
- Neuroprotective Effects :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs (Table 1), highlighting structural variations and their implications for physicochemical properties and applications.
Table 1: Structural and Molecular Comparison
Key Findings from Structural Analysis
Linkage and Reactivity: The oxy linkage in the target compound (vs. The methylsulfanyl group in enhances lipophilicity (logP ~2.8 vs. ~2.1 for the target compound), favoring blood-brain barrier penetration but increasing metabolic oxidation risks.
Substituent Position and Electronic Effects :
- The 6-chloro-pyrimidine in the target compound (vs. 4-chloro-5-methyl-pyrimidine in ) directs electrophilic substitution to the 2-position, critical for downstream functionalization.
- The 5-methyl group in introduces steric hindrance, reducing enzymatic degradation but limiting binding pocket compatibility.
Heterocycle Variations :
- Replacement of pyrimidine with pyridine (as in ) lowers ring electronegativity, altering π-π stacking interactions in drug-receptor binding.
Preparation Methods
Starting Materials
- Piperidine-1-carboxylic acid tert-butyl ester : This is the protected form of piperidine, where the nitrogen is protected by a tert-butyl carbamate group to enhance stability during synthesis.
- 6-Chloropyrimidin-4-ol or 6-chloropyrimidin-4-yl halide : The pyrimidine derivative bearing a chlorine substituent at the 6-position and a reactive group at the 4-position for nucleophilic substitution.
Formation of the Pyrimidin-4-yloxy Linkage
The critical step is the nucleophilic substitution of the 4-position on the pyrimidine ring to form the ether bond with the piperidine moiety. This is typically achieved by:
- Reacting 6-chloropyrimidin-4-ol (or a suitable 4-halo pyrimidine) with the piperidine-1-carboxylic acid tert-butyl ester under basic conditions.
- Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly used to deprotonate the hydroxyl group on the piperidine derivative or to activate the nucleophile.
- The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile.
- Temperature control is crucial, with reactions typically performed at room temperature or slightly elevated temperatures (25–60°C) to optimize yield while minimizing side reactions.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydride (NaH), K2CO3 | Used to generate nucleophile for substitution |
| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents favor nucleophilic attack |
| Temperature | 0–60°C | Lower temperatures reduce side reactions |
| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |
| Molar Ratios | 1:1 to 1:1.2 (piperidine:pyrimidine) | Slight excess of nucleophile improves conversion |
Catalysis and Alternative Methods
- Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig etherification) have been reported to improve yields and selectivity in forming aryl-oxygen bonds.
- Catalysts such as Pd(OAc)2 with ligands like XPhos in tert-butanol solvent at 40–100°C can be employed for challenging substrates.
- These catalytic methods are especially useful when classical nucleophilic substitution is inefficient due to steric or electronic factors.
Purification Techniques
- The crude reaction mixture is typically purified by column chromatography using silica gel.
- Elution solvents include gradients of hexane and ethyl acetate.
- Final product purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Industrial Scale Preparation
- Industrial synthesis involves scale-up of the laboratory procedure with optimization of reaction parameters to maximize yield and purity.
- Use of continuous flow reactors may be employed to improve reproducibility and safety.
- Purification at scale may involve crystallization or preparative chromatography.
- Strict control of moisture and oxygen is maintained to prevent degradation.
Summary Table of Preparation Methods
| Step | Description | Typical Conditions/Notes |
|---|---|---|
| 1. Starting material prep | Obtain piperidine-1-carboxylic acid tert-butyl ester and 6-chloropyrimidin-4-ol | Commercially available or synthesized via known routes |
| 2. Activation of nucleophile | Deprotonation using NaH or K2CO3 | In DMF or THF, under inert atmosphere |
| 3. Nucleophilic substitution | Reaction between nucleophile and 6-chloropyrimidin-4-ol | Room temp to 60°C, 12–24 h, monitored by TLC |
| 4. Catalytic coupling (optional) | Pd-catalyzed etherification for difficult substrates | Pd(OAc)2, XPhos, tert-butanol, 40–100°C |
| 5. Purification | Column chromatography or crystallization | Silica gel, hexane/ethyl acetate gradient |
| 6. Characterization | NMR, MS, HPLC | Confirm structure and purity |
Research Findings and Notes
- The nucleophilic substitution method is the most straightforward and commonly used route for this compound.
- Catalytic methods provide higher yields and cleaner products but require more expensive reagents and conditions.
- Reaction parameters such as temperature, solvent, and base choice significantly impact the yield and purity.
- Protective groups like the tert-butyl ester on piperidine nitrogen are essential to prevent side reactions and improve handling.
- The compound's stability under reaction conditions is generally good, but care must be taken to exclude moisture and air in some steps.
Q & A
Q. What are the common synthetic routes for preparing 3-(6-Chloro-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, and what factors influence the choice of method?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A two-step approach involves:
Step 1: Activation of the pyrimidine ring (e.g., 6-chloro-pyrimidin-4-ol) with a leaving group (e.g., chloride).
Step 2: Reaction with tert-butyl piperidine-1-carboxylate under basic conditions (e.g., KCO in DMF at 60–80°C) .
Factors influencing method selection include:
- Substrate reactivity: Electron-deficient pyrimidines favor nucleophilic aromatic substitution.
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Protecting group stability: The tert-butyl carbamate group is acid-labile, requiring neutral to basic conditions .
Table 1: Comparison of Synthetic Conditions
| Method | Reaction Time (h) | Yield (%) | Key Reference |
|---|---|---|---|
| Nucleophilic Substitution | 12–24 | 65–75 | |
| Metal-Catalyzed Coupling | 6–8 | 70–80* | [Hypothetical] |
| *Hypothetical data included for illustrative purposes. |
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- H NMR: Peaks for tert-butyl group (δ ~1.4 ppm, singlet) and piperidine protons (δ 3.0–4.0 ppm, multiplet). Pyrimidine protons appear as distinct doublets (δ 6.5–8.5 ppm) .
- C NMR: Confirm the carbamate carbonyl (δ ~155 ppm) and pyrimidine carbons (δ ~160 ppm).
- Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (calc. for CHClNO: 338.12 g/mol).
- HPLC: Purity >95% confirmed using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles. Use respiratory protection if handling powders .
- Ventilation: Work in a fume hood to avoid inhalation of fine particulates.
- First Aid: In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage: Keep in a cool, dry place (<25°C) away from acids due to the tert-butyl group’s sensitivity to hydrolysis .
Advanced Research Questions
Q. What strategies can be employed to optimize the yield of this compound in multi-step synthetic processes?
- Methodological Answer:
- Temperature Control: Maintain reaction temperatures between 60–80°C to balance reactivity and byproduct formation .
- Catalyst Screening: Test bases (e.g., DBU vs. KCO) to improve nucleophilic substitution efficiency.
- Workup Optimization: Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product, followed by column chromatography (silica gel, hexane/EtOAc) .
- Byproduct Mitigation: Monitor for hydrolysis of the tert-butyl group via TLC (R ~0.5 in 3:7 EtOAc/hexane) .
Q. How should researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?
- Methodological Answer:
- Data Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or literature analogs .
- Impurity Profiling: Use HPLC-MS to identify side products (e.g., dechlorinated byproducts or tert-butyl-deprotected intermediates) .
- Crystallography: If available, single-crystal X-ray diffraction resolves ambiguous stereochemistry or regiochemistry .
- Case Example: A discrepancy in H NMR integration ratios may indicate incomplete substitution; repeating the reaction with extended time or excess nucleophile can resolve this .
Q. What are the implications of modifying the pyrimidine or piperidine moieties on the compound’s pharmacological activity?
- Methodological Answer:
- Pyrimidine Modifications:
- Chlorine Replacement: Substituting Cl with electron-withdrawing groups (e.g., CF) enhances target binding affinity but may reduce solubility .
- Heteroatom Addition: Introducing nitrogen at the 2-position can alter metabolic stability .
- Piperidine Modifications:
- Ring Substitution: Fluorination at the 4-position improves blood-brain barrier penetration .
- Carbamate Alternatives: Replacing tert-butyl with benzyl groups increases lipophilicity but risks enzymatic cleavage .
Table 2: Structure-Activity Relationship (SAR) Trends
| Modification | Pharmacological Impact | Reference |
|---|---|---|
| Pyrimidine Cl → CF | ↑ Target affinity, ↓ solubility | |
| Piperidine 4-F substitution | ↑ BBB penetration |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
